3-(3-Bromophenyl)aniline
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Overview
Description
Mechanism of Action
Target of Action
Aniline derivatives are known to interact with various biological targets, contributing to their diverse biological and clinical applications .
Mode of Action
Aniline derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
It’s worth noting that aniline derivatives can influence a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Aniline derivatives are known for their diverse biological activities, suggesting a wide range of potential effects .
Action Environment
Such factors can significantly impact the effectiveness of aniline derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the aniline derivative and the biological context .
Cellular Effects
It is known that aniline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aniline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(3-Bromophenyl)aniline at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
Aniline derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Transport and Distribution
Aniline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Aniline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Bromophenyl)aniline can be synthesized through several methods. One common approach is the bromination of diphenylamine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is often used for nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products Formed
Scientific Research Applications
3-(3-Bromophenyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as polymers and dyes.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Similar structure but lacks the additional phenyl ring, making it less complex.
4-Bromoaniline: Bromine atom is at the para position, leading to different reactivity and applications.
2-Bromoaniline: Bromine atom is at the ortho position, affecting its chemical behavior.
Uniqueness
3-(3-Bromophenyl)aniline is unique due to the presence of both a bromine atom and an additional phenyl ring. This combination provides distinct chemical properties, making it valuable in specific synthetic and research applications. Its structure allows for selective reactions and the formation of complex molecules, which are not easily achievable with simpler aniline derivatives .
Properties
IUPAC Name |
3-(3-bromophenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMEJLVNAQEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049131-86-3 |
Source
|
Record name | 3-(3-bromophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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